N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
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Overview
Description
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is an organic compound that belongs to the class of amides This compound features a benzamide core with a 3-chlorophenyl group and a 4-nitrobenzoyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.
Attachment of the 4-nitrobenzoyl Group: The 4-nitrobenzoyl group can be attached via an acylation reaction using 4-nitrobenzoyl chloride and the previously synthesized intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If it is being investigated as an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-aminobenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-nitrophenyl)-3-({4-nitrobenzoyl}amino)benzamide: Contains an additional nitro group, which may enhance its biological activity but also increase its toxicity.
Uniqueness
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both a chlorophenyl group and a nitrobenzoyl group, which can impart specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C20H14ClN3O4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H14ClN3O4/c21-15-4-2-6-17(12-15)23-20(26)14-3-1-5-16(11-14)22-19(25)13-7-9-18(10-8-13)24(27)28/h1-12H,(H,22,25)(H,23,26) |
InChI Key |
KREHXSIQAZCLRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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